molecular formula C20H24FN3O2 B11356444 2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11356444
M. Wt: 357.4 g/mol
InChI Key: PFAJMHDECSPXBX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 2-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)propan-1-one: A simpler analog with similar structural features.

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Another related compound with a different substitution pattern.

Uniqueness

2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is unique due to its combination of fluorophenoxy, pyridinyl, and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H24FN3O2/c1-16(26-19-8-3-2-7-18(19)21)20(25)24-14-12-23(13-15-24)11-9-17-6-4-5-10-22-17/h2-8,10,16H,9,11-15H2,1H3

InChI Key

PFAJMHDECSPXBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCC2=CC=CC=N2)OC3=CC=CC=C3F

Origin of Product

United States

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